N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
Description
This compound features a spirocyclic core combining indole and 1,3,4-thiadiazole rings, with key substituents:
- 7-Methyl indole substituent: Modifies steric and electronic interactions compared to other positional isomers.
- 3-(2-Methylphenoxy)propyl chain: A lipophilic side chain that may improve membrane permeability compared to shorter alkyl variants.
- Acetamide at the 5'-position: Common in bioactive molecules, often linked to hydrogen-bonding interactions with targets.
The spiro architecture imposes conformational rigidity, which can enhance binding specificity but may reduce adaptability to diverse targets .
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15-9-5-6-12-20(15)32-14-8-13-27-21-16(2)10-7-11-19(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5-7,9-12H,8,13-14H2,1-4H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKURHIIURRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4C)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a spiro-indole structure fused with a thiadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The synthesis typically involves multi-step reactions starting from easily accessible precursors. The detailed synthetic route often includes:
- Formation of the indole core.
- Introduction of the thiadiazole ring.
- Acetylation and methylation steps to achieve the final product.
Biological Activity
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of indole and thiadiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies have shown that such derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For example, compounds containing thiadiazole rings are known to act as inhibitors of certain kinases and phosphatases involved in cancer progression and metastasis.
Research Findings and Case Studies
A review of recent literature reveals several studies focused on the biological activity of related compounds:
- Anticancer Studies : A study published in ResearchGate highlighted the anticancer effects of nitrogen-containing heterocycles, noting that similar structures to N-{3'-acetyl-7-methyl...} exhibited significant inhibition of cancer cell proliferation .
- Antimicrobial Activity : Research indicated that derivatives with similar functional groups showed enhanced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential .
- Mechanistic Insights : Investigations into the mechanism of action revealed that such compounds could induce oxidative stress in cancer cells, leading to programmed cell death .
Comparative Analysis
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Nitrogen-containing heterocycles | Inhibition of cell proliferation |
| Antimicrobial | Schiff bases derived from aromatic aldehydes | Broad-spectrum antimicrobial activity |
| Enzyme Inhibition | Thiadiazole derivatives | Inhibition of kinases/phosphatases |
Comparison with Similar Compounds
Positional Isomers: Methyl Substituent Variations
Compound A: N-{3′-acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazole]-5′-yl}acetamide .
- Key differences: 5-Methyl vs. 7-Methyl indole: The 5-methyl isomer may exhibit altered π-stacking interactions due to proximity to the spiro junction. Ethyl vs.
Implications :
Non-Spiro 1,3,4-Thiadiazole Derivatives
Compound B: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .
- Key differences: Spiro vs. Trichloroethyl vs. Phenoxypropyl side chain: The trichloro group in Compound B introduces strong electronegativity, favoring halogen-bonding interactions absent in the target.
Implications :
Pharmacopeial Thiadiazole-Containing Drugs
Compound C : (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Key differences :
- β-Lactam vs. Spiroindole Core : Compound C’s β-lactam ring prioritizes antibacterial activity, while the target’s indole-thiadiazole system may target kinases or GPCRs.
- Pivalamido vs. Acetyl group : The bulky pivalamido group in Compound C enhances steric hindrance, reducing off-target interactions.
Implications :
Structural Confirmation
- X-ray crystallography : Critical for verifying spiro geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Conformational analysis : ORTEP-3 and WinGX aid in visualizing puckering and bond angles, particularly for the thiadiazole ring .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
